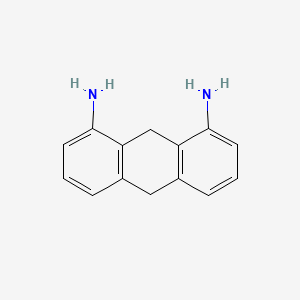
9,10-Dihydroanthracene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroanthracene-1,8-diamine is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of two amine groups at the 1 and 8 positions of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,8-diamine typically involves the reduction of anthracene derivatives followed by amination. One common method is the reduction of 1,8-dinitroanthracene using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 1,8-diamino-9,10-dihydroanthracene can then be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: N-substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dihydroanthracene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroanthracene-1,8-diamine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In the case of its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways.
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: Lacks the amine groups and is primarily used as a hydrogen donor in organic synthesis.
1,8-Diaminoanthraquinone: Contains amine groups but has a quinone structure, making it more reactive in redox reactions.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in photophysical studies and as a scintillator.
Propiedades
Número CAS |
114645-02-2 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
Clave InChI |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


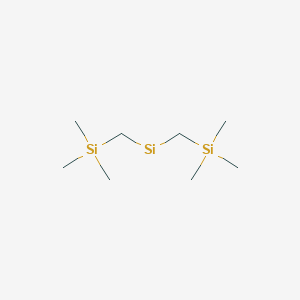
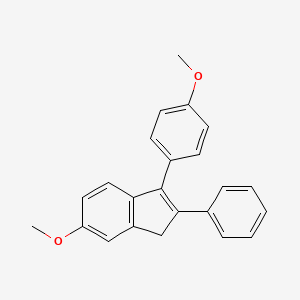
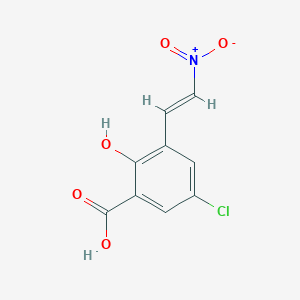

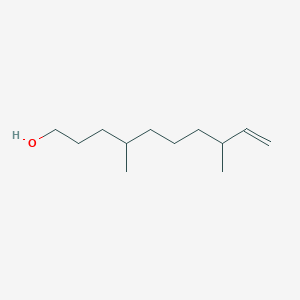

![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
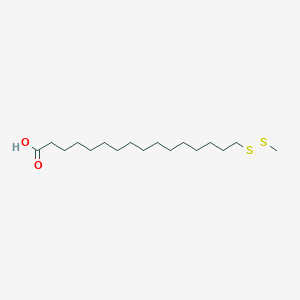

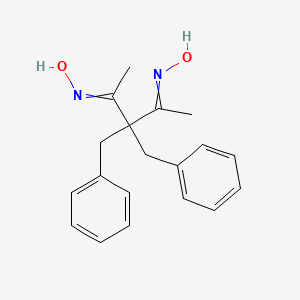
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)



